molecular formula C12H13BrO3 B7936372 2-Bromo-5-(cyclopentyloxy)benzoic acid

2-Bromo-5-(cyclopentyloxy)benzoic acid

Cat. No.: B7936372
M. Wt: 285.13 g/mol
InChI Key: QQGLHAYIERJZAL-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydrogen atom at the 5-position is replaced by a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentyloxy)benzoic acid typically involves the bromination of 5-(cyclopentyloxy)benzoic acid. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient brominating agents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, while oxidizing agents like thionyl chloride or oxalyl chloride are employed for oxidation.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in solvents like tetrahydrofuran or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(cyclopentyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research into its derivatives may lead to the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and cyclopentyloxy group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    2-Bromo-4-(cyclopentyloxy)benzoic acid: Similar structure but with the cyclopentyloxy group at the 4-position.

    2-Chloro-5-(cyclopentyloxy)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-(cyclopentyloxy)benzoic acid is unique due to the presence of both a bromine atom and a cyclopentyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-cyclopentyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGLHAYIERJZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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